3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide” is a complex organic molecule. It contains a sulfonyl group attached to a 4-bromophenyl group, an amide group attached to a 4-chlorophenyl group, and a 2-hydroxy-2-methylpropanamide group .
Molecular Structure Analysis
The molecular formula of the compound is C16H15BrClNO4S, and its average mass is 432.717 Da . The molecule contains several functional groups, including a sulfonyl group, an amide group, and a hydroxy group, which could potentially participate in various chemical reactions .Scientific Research Applications
- The compound has been investigated for its antimicrobial potential. In vitro studies revealed promising activity against bacterial and fungal strains . Specifically, it demonstrated efficacy against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium.
Antimicrobial Activity
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound may interact with transition metals like palladium in its mechanism of action.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound might be involved in, is a key process in the synthesis of various organic compounds . This reaction could potentially affect various biochemical pathways depending on the specific context and application.
Result of Action
Compounds with similar structures have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4S/c1-16(21,15(20)19-13-6-4-12(18)5-7-13)10-24(22,23)14-8-2-11(17)3-9-14/h2-9,21H,10H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYRKANAPWSFBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.